molecular formula C20H22N4 B5517964 2-benzyl-5-(1-phenylcyclohexyl)-2H-tetrazole

2-benzyl-5-(1-phenylcyclohexyl)-2H-tetrazole

Cat. No. B5517964
M. Wt: 318.4 g/mol
InChI Key: PTEQFFXXMTXVLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including 2-benzyl-5-(1-phenylcyclohexyl)-2H-tetrazole, often involves strategies such as [3+2] cycloaddition reactions, which can be facilitated by the use of metal catalysts or under microwave irradiation to increase yields and reduce reaction times. Bookser (2000) describes a method for preparing tetrazole derivatives via a palladium-catalyzed cross-coupling reaction, highlighting the versatility and efficiency of modern synthetic approaches in accessing such compounds (Bookser, 2000).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including the subject compound, can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the compound's conformation, bond lengths, and angles, crucial for understanding its reactivity and interactions. For example, crystallographic analysis of similar tetrazole compounds has revealed planar tetrazole rings and various intermolecular interactions that could influence their chemical behavior and biological activity (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Tetrazole derivatives are known for their reactivity towards nucleophiles and electrophiles, which allows for further functionalization of the molecule. The tetrazole ring can participate in substitution reactions, opening pathways to a wide range of derivatives with varied biological activities. Their chemical stability, combined with the ability to form hydrogen bonds, makes them valuable scaffolds in drug design (Fedorchenko et al., 2020).

Physical Properties Analysis

The physical properties of tetrazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. These properties are essential for assessing the compound's suitability for pharmaceutical formulations and its behavior under physiological conditions. Studies on similar tetrazole compounds provide a foundation for understanding how structural variations can affect these physical properties (Tariq et al., 2013).

Chemical Properties Analysis

The chemical properties of tetrazoles, including acidity, basicity, and reactivity towards various reagents, are critical for their application in medicinal chemistry. The tetrazole ring's ability to act as a hydrogen bond donor and acceptor enhances its interaction with biological targets, affecting its pharmacological profile. Understanding these properties is key to optimizing the compound's efficacy and specificity for desired therapeutic effects (Mittal & Awasthi, 2019).

Scientific Research Applications

Pharmacological Research and Drug Design

2-Benzyl-5-(1-phenylcyclohexyl)-2H-tetrazole and related compounds have been studied extensively in pharmacological research. One significant area of study involves their role as P2X7 antagonists. For instance, a series of 1-benzyl-5-phenyltetrazoles were discovered to be novel antagonists for the P2X7 receptor, a target associated with neuropathic pain. Compound 15d from this series was found to significantly reverse mechanical allodynia, a type of pain, in a neuropathic pain model without affecting motor coordination (Nelson et al., 2006).

Synthesis and Chemical Transformations

The molecule and its analogs have been a subject of research in the field of organic synthesis and chemical transformations. For instance, research has focused on the hydroarylation of similar compounds, such as (E)-2-methyl-5-(2-phenylethenyl)-2H-tetrazole, under superelectrophilic activation. This research opens pathways to creating functionally diverse derivatives for various applications (Lisakova et al., 2015).

Material Science and Coordination Chemistry

The tetrazole moiety, a core component of 2-benzyl-5-(1-phenylcyclohexyl)-2H-tetrazole, finds applications in materials science and coordination chemistry. Tetrazoles are known for their high nitrogen content, making them suitable for various applications in these fields. Recent advancements in the synthesis of 5-substituted 1H-tetrazoles, which are structurally similar to the compound , demonstrate the ongoing interest in exploiting these compounds for novel material science applications (Mittal & Awasthi, 2019).

Antimicrobial and Antitubercular Agents

Tetrazole derivatives, including those structurally related to 2-benzyl-5-(1-phenylcyclohexyl)-2H-tetrazole, have been explored as potential antimicrobial and antitubercular agents. For example, tetrazole derivatives containing nitro substituents have shown promise as antitubercular agents, with some derivatives exhibiting significant antimycobacterial activity (Karabanovich et al., 2015).

properties

IUPAC Name

2-benzyl-5-(1-phenylcyclohexyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-4-10-17(11-5-1)16-24-22-19(21-23-24)20(14-8-3-9-15-20)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEQFFXXMTXVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C3=NN(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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